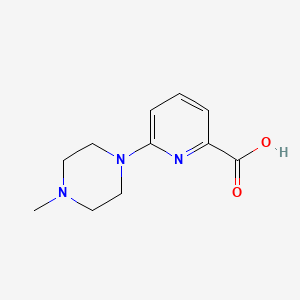

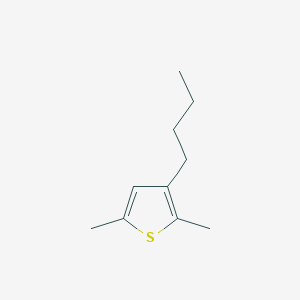

![molecular formula C14H21NO B1323276 4-[(2,5-Dimethylphenoxy)methyl]piperidine CAS No. 70260-92-3](/img/structure/B1323276.png)

4-[(2,5-Dimethylphenoxy)methyl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

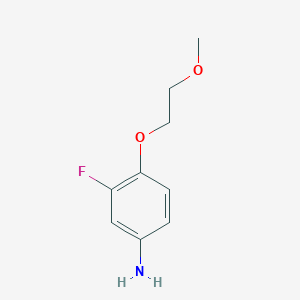

The compound "4-[(2,5-Dimethylphenoxy)methyl]piperidine" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in various pharmacologically active compounds. The papers provided discuss several piperidine derivatives with different substituents and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions, including the formation of intermediates and subsequent functionalization. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) involved the replacement of the 2-isoindoline moiety with an indanone moiety, resulting in a potent anti-acetylcholinesterase inhibitor . Another example is the synthesis of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one through a modified Mannich condensation, which yielded a molecule with antioxidant properties .

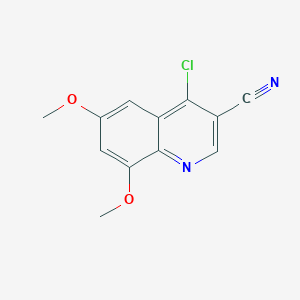

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by various spectroscopic techniques, including NMR and X-ray crystallography. For example, the crystal structure of 4,4-dimethyl-1-[2-phenyl-1-(phenylamino)ethyl]piperidin-2,6-dione was determined, revealing dihedral angles between the piperidine ring and attached moieties, as well as inter- and intramolecular hydrogen interactions . Similarly, the structure of 1-[(2,6-Dimethylphenoxy)ethyl]piperidin-4-ol was analyzed, showing significant differences in the conformation of the linker and the nature of intermolecular interactions .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are often influenced by the substituents on the piperidine ring. The papers do not provide explicit examples of chemical reactions involving "4-[(2,5-Dimethylphenoxy)methyl]piperidine," but they do discuss reactions of structurally related compounds. For instance, the reaction of 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole led to the synthesis of a new compound with a weak intramolecular C—H⋯N interaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and biological activity, are crucial for their potential applications. The bioactivity of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was investigated, showing broad inhibitory activities against fungi . Additionally, the influence of methyl substituents and N-oxide formation on the geometry of 1-(phenoxyethyl)piperidin-4-ol derivatives was studied, affecting their intermolecular interactions and potentially their physical properties .

Scientific Research Applications

Molecular Geometry and Intermolecular Interactions

Research has explored the influence of the methyl substituent and N-oxide formation on the geometry of molecules and intermolecular interactions in crystals. Studies on derivatives of 1-(phenoxyethyl)piperidin-4-ol, including compounds with structural similarities to 4-[(2,5-Dimethylphenoxy)methyl]piperidine, demonstrate significant differences in molecular conformations and intermolecular interactions, with a focus on hydrogen bonding patterns in crystal structures (Żesławska et al., 2020).

Corrosion Inhibition

Piperidine derivatives, such as 4-[(2,5-Dimethylphenoxy)methyl]piperidine, have been investigated for their corrosion inhibition properties, especially regarding the prevention of iron corrosion. Quantum chemical calculations and molecular dynamics simulations provide insights into their adsorption behaviors and inhibition efficiencies (Kaya et al., 2016).

Potential Pesticides

N-derivatives of piperidines have been characterized for potential use as pesticides. X-ray powder diffraction has been utilized to explore the properties of these compounds, offering potential applications in agricultural and pest control contexts (Olszewska et al., 2011).

Biological Evaluation

Piperidine derivatives, including structures similar to 4-[(2,5-Dimethylphenoxy)methyl]piperidine, have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. These studies contribute to understanding the therapeutic potential of these compounds in medical and pharmaceutical research (Geronikaki et al., 2003).

Corrosion Inhibition on Mild Steel

The corrosion inhibitory effect of piperidin-4-one oximes, similar in structure to 4-[(2,5-Dimethylphenoxy)methyl]piperidine, on mild steel in hydrochloric acid medium has been a subject of study. This research provides insights into the potential industrial applications of these compounds in protecting metals against corrosion (Senthilkumar et al., 2009).

Safety And Hazards

properties

IUPAC Name |

4-[(2,5-dimethylphenoxy)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11-3-4-12(2)14(9-11)16-10-13-5-7-15-8-6-13/h3-4,9,13,15H,5-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIVFNIXNJQFRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640896 |

Source

|

| Record name | 4-[(2,5-Dimethylphenoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,5-Dimethylphenoxy)methyl]piperidine | |

CAS RN |

70260-92-3 |

Source

|

| Record name | 4-[(2,5-Dimethylphenoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.